3-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID
Overview
Description
3-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID: is a complex organic compound that features a triazole ring, a pyrazine ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 3-[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]benzoic acid are currently unknown. This compound is a complex molecule with several functional groups, including a benzoic acid group, a mercapto group, and a 1,2,4-triazole group . Each of these groups could potentially interact with different biological targets.
Mode of Action
For instance, the mercapto group (-SH) is a strong nucleophile and can form covalent bonds with electrophilic sites on proteins or other biomolecules . The 1,2,4-triazole ring is a heterocyclic aromatic ring that can participate in pi stacking interactions with aromatic amino acids in proteins .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound could potentially interfere with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential activities suggested by its structure, the compound could potentially modulate protein function, alter cellular signaling pathways, or interfere with the replication of viruses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the mercapto group is sensitive to oxidation, and its reactivity could be affected by the redox environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID typically involves the cyclization of appropriate thiosemicarbazides with sodium hydroxide. The thiosemicarbazides are obtained by reacting acid hydrazides with carbon disulfide and potassium hydroxide . The cyclization process forms the triazole ring, which is then further functionalized to introduce the pyrazinyl and benzoic acid groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in the pyrazine ring can be reduced to amines.
Substitution: The hydrogen atoms in the triazole and benzoic acid rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Comparison with Similar Compounds
- 3-mercapto-5-(2-pyrazinyl)-4-ethyl-4H-1,2,4-triazole
- 3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazole
- 3-mercapto-5-(2-pyridinyl)-4H-1,2,4-triazole
Comparison: Compared to similar compounds, 3-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID is unique due to the presence of the benzoic acid moietyThe combination of the triazole, pyrazine, and benzoic acid groups provides a unique set of properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c19-12(20)8-2-1-3-9(6-8)18-11(16-17-13(18)21)10-7-14-4-5-15-10/h1-7H,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYBILOKMZKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)C3=NC=CN=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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